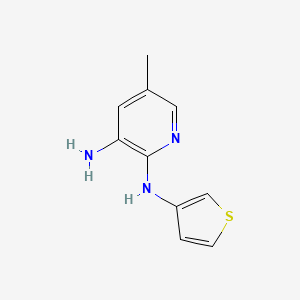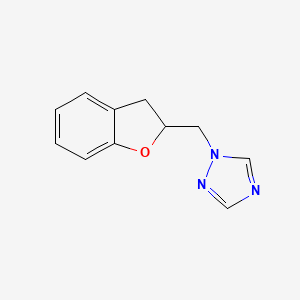
5-methyl-2-N-thiophen-3-ylpyridine-2,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-2-N-thiophen-3-ylpyridine-2,3-diamine is a chemical compound that has been extensively researched for its potential applications in the field of medicine. The compound is also known as Methylthiophenylpyridinediamine or MTPPDA. It has a molecular formula of C12H12N4S and a molecular weight of 248.32 g/mol.
Mecanismo De Acción
The mechanism of action of 5-methyl-2-N-thiophen-3-ylpyridine-2,3-diamine is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in the production of reactive oxygen species (ROS) and by scavenging free radicals. It has also been suggested that the compound may act by inhibiting the activity of proteins involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 5-methyl-2-N-thiophen-3-ylpyridine-2,3-diamine has a number of biochemical and physiological effects. It has been found to reduce the production of ROS and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). It has also been found to inhibit the activity of proteins involved in the regulation of cell growth and proliferation, such as the protein kinase B (AKT) and the mammalian target of rapamycin (mTOR).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-methyl-2-N-thiophen-3-ylpyridine-2,3-diamine is its relatively low toxicity. It has been found to be well-tolerated in animal studies and has not been associated with any significant side effects. However, one of the limitations of the compound is its poor solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 5-methyl-2-N-thiophen-3-ylpyridine-2,3-diamine. One area of research is the development of more effective synthesis methods that can increase the yield and purity of the compound. Another area of research is the identification of the specific proteins and enzymes that are targeted by the compound, which could lead to the development of more targeted therapies for diseases such as cancer and neurodegenerative diseases. Finally, further studies are needed to determine the long-term safety and efficacy of the compound in humans.
Métodos De Síntesis
The synthesis of 5-methyl-2-N-thiophen-3-ylpyridine-2,3-diamine involves the reaction of 2-amino-5-methylpyridine with thiophene-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
5-methyl-2-N-thiophen-3-ylpyridine-2,3-diamine has been extensively researched for its potential applications in the field of medicine. It has been found to have anti-tumor, anti-inflammatory, and anti-oxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
5-methyl-2-N-thiophen-3-ylpyridine-2,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-7-4-9(11)10(12-5-7)13-8-2-3-14-6-8/h2-6H,11H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKJSTFCLRZXNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)NC2=CSC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2-N-thiophen-3-ylpyridine-2,3-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[(4-Bromo-3-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579444.png)
![2-[4-[(2-Ethoxyphenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579445.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B7579450.png)
![2-[4-[(5-Bromo-2-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579454.png)
![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone](/img/structure/B7579461.png)
![(3R)-1-[(4-iodophenyl)methyl]pyrrolidin-3-ol](/img/structure/B7579466.png)
![2-(4-bromophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B7579468.png)
![5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one](/img/structure/B7579475.png)
![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B7579488.png)
![[(3R)-3-hydroxypyrrolidin-1-yl]-(1H-indazol-5-yl)methanone](/img/structure/B7579494.png)
![(E)-3-(4-fluorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7579505.png)
![2-[[(5-Ethylthiophene-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579525.png)
![2-[[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579534.png)
